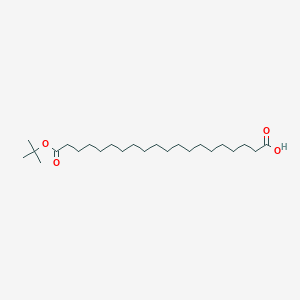

20-(tert-Butoxy)-20-oxoicosanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-24(2,3)28-23(27)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(25)26/h4-21H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCDAUSILDWYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683239-16-9 | |

| Record name | 20-(tert-Butoxy)-20-oxoicosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 20-(tert-Butoxy)-20-oxoicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 20-(tert-Butoxy)-20-oxoicosanoic acid, a valuable long-chain hydrophobic linker intermediate. This compound plays a crucial role in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in lipid-based drug delivery systems.[][2][3][4][5] Its utility also extends to being a synthetic intermediate for complex lipophilic molecules and a reference compound in analytical chemistry.[] This document outlines the primary synthetic methodology, experimental protocols, and key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 683239-16-9 | [3][6] |

| Molecular Formula | C24H46O4 | [3][6][7] |

| Molecular Weight | 398.62 g/mol | [3][4][6] |

| IUPAC Name | 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid | [][3][7] |

| Synonyms | Eicosanedioic acid mono-tert-butyl ester, Eicosanedioic acid 1-tert-butyl ester | [][3] |

| Appearance | Solid | [4][8] |

| Solubility | Soluble in DMSO | [] |

| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C to -80°C.[][5] | [][5] |

Synthetic Pathway

The most commonly cited synthesis of this compound involves the selective mono-esterification of eicosanedioic acid. The reaction utilizes N,N-dimethylformamide di-tert-butyl acetal (B89532) to introduce the tert-butyl ester group.

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from eicosanedioic acid.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Eicosanedioic Acid | 342.51 | 3 g | 8.76 |

| N,N-Dimethylformamide di-tert-butyl acetal | 203.33 | 2.1 mL | 8.76 |

| Toluene | - | 25 mL | - |

| Dichloromethane | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

To a suitable reaction vessel, add eicosanedioic acid (3 g, 8.76 mmol) and toluene (25 mL).

-

Add N,N-dimethylformamide di-tert-butyl acetal (2.1 mL, 8.76 mmol) to the mixture.

-

Heat the reaction mixture to 95°C and stir for 30 minutes.

-

After the reaction is complete, filter the mixture.

-

Evaporate the filtrate to obtain an oil.

-

Redissolve the oil in dichloromethane.

-

Wash the organic phase with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to yield the final product.

Yield: 722 mg (21%) of this compound was obtained and used without further purification.[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification process.

Characterization Data

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃): [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.90 | br s | 1H | -COOH |

| 2.35 | t | 2H | -CH₂-COOH |

| 2.20 | t | 2H | -CH₂-COO(tBu) |

| 1.60 | m | 4H | -CH₂-CH₂-COOH, -CH₂-CH₂-COO(tBu) |

| 1.45 | s | 9H | -C(CH₃)₃ |

| 1.40-1.20 | m | 28H | -(CH₂)₁₄- |

Applications

This compound is a key intermediate in the synthesis of the API Tirzepatide.[3] Its long aliphatic chain and orthogonal protecting groups make it an ideal linker for various bioconjugation applications. It is primarily used in scientific research as a non-cleavable linker for creating antibody-drug conjugates (ADCs) and as a linker for PROTACs.[2][3][4][5] The molecule's amphiphilic nature also allows for its use as a surfactant or emulsifier in various formulations.[]

References

- 2. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 3. apicule.com [apicule.com]

- 4. This compound | 683239-16-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C24H46O4 | CID 59769800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 683239-16-9 [sigmaaldrich.com]

In-Depth Technical Guide: 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional, long-chain fatty acid derivative of significant interest in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid at the opposing end of a twenty-carbon aliphatic chain, makes it a valuable non-cleavable linker. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are presented to aid in its practical application.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It exhibits poor solubility in water but is soluble in organic solvents such as N,N-Dimethylformamide (DMF), methanol, and sparingly soluble in glacial acetic acid.[1][2] Its long hydrophobic alkyl chain and terminal polar functional groups give it amphiphilic characteristics, making it useful as a surfactant or emulsifier in certain formulations.[]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid | [4][5] |

| Synonyms | Eicosanedioic acid mono-tert-butyl ester, 20-tert-butoxy-20-oxoicosanoic acid | [4][5] |

| CAS Number | 683239-16-9 | [5] |

| Molecular Formula | C₂₄H₄₆O₄ | [5] |

| Molecular Weight | 398.62 g/mol | [1][] |

| Melting Point | 152-156 °C | [1] |

| Boiling Point | 496.0 ± 18.0 °C at 760 mmHg | [] |

| Density | 0.942 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | White to off-white solid powder | [1][2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1][2] |

Spectroscopic Data

While detailed spectra are proprietary to chemical suppliers, a description of the ¹H NMR spectrum has been reported.

-

¹H NMR: A reported ¹H NMR spectrum in deuterated acetic acid (AcOD-d4) at 80°C shows characteristic signals for the aliphatic chain and terminal groups.[7] Key expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, multiplets for the methylene (B1212753) protons of the long alkyl chain, and triplets for the methylene groups adjacent to the carbonyls.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the mono-esterification of eicosanedioic acid. Below is a representative protocol.

Materials:

-

Eicosanedioic acid

-

N,N-dimethylformamide di-tert-butyl acetal (B89532)

-

Toluene

Procedure:

-

In a round-bottom flask, suspend eicosanedioic acid in toluene.

-

Add N,N-dimethylformamide di-tert-butyl acetal to the suspension.

-

Heat the mixture with stirring at 95 °C for 30 minutes.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired eicosanedioic acid mono-tert-butyl ester.

Application as a Linker in Antibody-Drug Conjugate (ADC) Synthesis

The free carboxylic acid of this compound can be conjugated to amine residues (e.g., lysine) on an antibody using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

EDC

-

NHS or sulfo-NHS

-

Activation buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column

Procedure:

Step 1: Activation of the Linker

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF) and then dilute into the activation buffer.

-

Add EDC (e.g., to a final concentration of 2 mM) and NHS or sulfo-NHS (e.g., to a final concentration of 5 mM) to the linker solution.

-

Allow the reaction to proceed for 15 minutes at room temperature to form the amine-reactive NHS ester.

Step 2: Conjugation to the Antibody

-

Add the activated linker solution to the antibody solution. The pH of the antibody solution should be between 7.2 and 7.5 for efficient coupling to lysine (B10760008) residues.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

Step 3: Quenching and Purification

-

Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.

-

Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and coupling reagents.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

ADC Conjugation Workflow

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Role in PROTAC Assembly

Caption: Logical relationship of the linker in PROTAC assembly and function.

Applications in Drug Development

The primary application of this compound is as a non-cleavable linker in the development of complex biotherapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker tethers a cytotoxic payload to a monoclonal antibody. The long aliphatic chain of this linker can impart hydrophobicity to the ADC, which may influence its pharmacokinetic and pharmacodynamic properties.

-

PROTACs: In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.

-

Tirzepatide Synthesis: this compound is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist used for the treatment of type 2 diabetes.[4] In this context, it is part of the fatty acid moiety that is attached to a lysine residue of the peptide to extend its half-life.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical tool for researchers and professionals in drug development. Its well-defined structure and bifunctional nature allow for its use as a stable, non-cleavable linker in the construction of ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the practical application of this compound in the synthesis of novel biotherapeutics.

References

An In-depth Technical Guide on the Physical Properties of 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester that has garnered significant interest in the field of drug development. Its bifunctional nature, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, makes it a valuable linker molecule. This technical guide provides a comprehensive overview of the known physical properties of this compound, its applications in pharmaceutical synthesis, and general experimental protocols for its characterization.

Core Applications in Drug Development

This compound is primarily utilized as a non-cleavable linker in the synthesis of complex bioconjugates.[1][2][3][4][5][6] Its long aliphatic chain imparts hydrophobicity, which can be advantageous for modulating the pharmacokinetic properties of therapeutic molecules. Key applications include:

-

Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[1][2]

-

PROTACs (Proteolysis Targeting Chimeras): It is used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the formation of PROTACs.

-

Peptide Synthesis: This molecule is a crucial intermediate in the synthesis of peptide-based drugs, such as the GLP-1 receptor agonists Semaglutide and Tirzepatide.[7][8] In the case of Tirzepatide, it forms part of the fatty acid side chain that is attached to a lysine (B10760008) residue in the peptide backbone, enhancing the drug's half-life.[7][8]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₆O₄ | [5][9] |

| Molecular Weight | 398.6 g/mol | [7][9] |

| CAS Number | 683239-16-9 | [5][9] |

| Appearance | White to off-white or beige solid | [7][10] |

| Boiling Point | 496.0 ± 18.0 °C at 760 mmHg | [7][] |

| Density | 0.9 ± 0.1 g/cm³ | [7][] |

| Melting Point | Not explicitly available (may decompose) | [7] |

| Flash Point | 152.4 ± 14.7 °C | [4][7] |

| Solubility | Poor solubility in water; soluble in DMSO and alcohol organic solvents.[5][] | |

| pKa | 4.78 ± 0.10 (Predicted) | [6] |

Experimental Protocols

While specific experimental determinations for this compound are not widely published in peer-reviewed literature, the following are general methodologies for characterizing the physical properties of long-chain fatty acids, which would be applicable.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The temperature is slowly increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point. For long-chain fatty acids, decomposition may be observed instead of a sharp melting point.

Determination of Boiling Point

The boiling point can be determined using distillation or a specialized apparatus for small sample sizes.

-

Apparatus Setup: For a micro-scale determination, a small amount of the liquid (if the substance is liquid at a measurable temperature) is placed in a test tube with an inverted capillary tube.

-

Heating: The test tube is heated in a heating bath.

-

Observation: As the substance is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of the compound in various solvents can be determined by a simple dissolution test.

-

Sample Preparation: A small, measured amount of this compound is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., water, ethanol, DMSO) is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis

Infrared (IR) spectroscopy is a key technique for the characterization of fatty acids.

-

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

-

Analysis: The sample is placed in an IR spectrometer, and the spectrum is recorded.

-

Interpretation: The presence of characteristic peaks, such as the C=O stretch of the carboxylic acid and ester groups, and the long-chain C-H stretches, confirms the compound's functional groups.

Visualization of Application in Synthesis

The following diagram illustrates the role of this compound as a linker in the synthesis of the dual GIP and GLP-1 receptor agonist, Tirzepatide.

References

- 1. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | CAS#:683239-16-9 | Chemsrc [chemsrc.com]

- 5. This compound | 683239-16-9 [chemicalbook.com]

- 6. This compound CAS 683239-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | Peptide Intermediate | Baishixing | ETW [etwinternational.com]

- 8. apicule.com [apicule.com]

- 9. This compound | C24H46O4 | CID 59769800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. joybiotech.com [joybiotech.com]

An In-Depth Technical Guide to the Structure Elucidation of 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 20-(tert-butoxy)-20-oxoicosanoic acid, a key bifunctional linker molecule utilized in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its long aliphatic chain and orthogonal protecting groups make it a valuable component in drug development.[1][2]

Chemical Identity and Physical Properties

This compound is a long-chain dicarboxylic acid that is mono-esterified with a tert-butyl group. This structure provides both a reactive carboxylic acid for conjugation and a protected carboxylic acid that can be deprotected under specific conditions for further modification.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Eicosanedioic acid mono-tert-butyl ester | [4][5] |

| CAS Number | 683239-16-9 | [3][6] |

| Molecular Formula | C24H46O4 | [3][6] |

| Molecular Weight | 398.62 g/mol | [3][6] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and methanol | [4] |

Structure Elucidation via Spectroscopic Methods

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

A logical workflow for the structure elucidation process is outlined below:

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 20-(tert-Butoxy)-20-oxoicosanoic acid. Given the absence of publicly available experimental spectra for this specific molecule, this guide furnishes predicted ¹H and ¹³C NMR data based on established spectroscopic principles for long-chain carboxylic acids and tert-butyl esters. It also includes detailed experimental protocols for data acquisition and illustrative diagrams of relevant workflows and biological pathways.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on typical values for similar functional groups and long alkyl chains.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the tert-butyl group, and the methylene (B1212753) groups of the long aliphatic chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | H OOC-(CH₂)₁₈-COOtBu |

| 2.35 | Triplet | 2H | HOOC-CH ₂-(CH₂)₁₇-COOtBu |

| 2.28 | Triplet | 2H | HOOC-(CH₂)₁₇-CH ₂-COOtBu |

| 1.63 | Multiplet | 4H | HOOC-CH₂-CH ₂-(CH₂)₁₅-CH ₂-CH₂-COOtBu |

| ~1.25 | Multiplet | 28H | HOOC-(CH₂)₂-(CH ₂)₁₄-(CH₂)₂-COOtBu |

| 1.44 | Singlet | 9H | HOOC-(CH₂)₁₈-COOC(CH ₃)₃ |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display two carbonyl signals, one for the carboxylic acid and one for the tert-butyl ester, along with signals for the quaternary and methyl carbons of the tert-butyl group, and a series of signals for the methylene carbons in the long chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C OOH |

| ~174 | C OOC(CH₃)₃ |

| ~80 | COOC (CH₃)₃ |

| ~34 | HOOC-C H₂- |

| ~32 | HOOC-(CH₂)₁₇-C H₂-COOtBu |

| ~29.0-29.7 | HOOC-(CH₂)₂-(C H₂)₁₄-(CH₂)₂-COOtBu |

| ~28 | C(O)O-C(C H₃)₃ |

| ~25 | HOOC-CH₂-C H₂- |

| ~24.5 | HOOC-(CH₂)₁₆-C H₂-CH₂-COOtBu |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality NMR spectra for a long-chain carboxylic acid derivative like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used to ensure solubility and observe the exchangeable carboxylic acid proton.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution and Transfer: Thoroughly dissolve the sample by gentle vortexing or sonication. Transfer the solution to a 5 mm NMR tube.

2.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene signals in the long alkyl chain.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Workflows and Pathways

3.1. Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound such as this compound.

Caption: General workflow for chemical synthesis and characterization.

3.2. Illustrative Biological Pathway: Fatty Acid Beta-Oxidation

As this compound is a long-chain fatty acid derivative, its carbon backbone is structurally related to endogenous fatty acids that undergo metabolic processes. The following diagram illustrates the core cycle of mitochondrial beta-oxidation, a key pathway in fatty acid metabolism.[2][3]

Caption: The core cycle of mitochondrial fatty acid beta-oxidation.

References

An In-depth Technical Guide to the Mass Spectrometry of 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 20-(tert-butoxy)-20-oxoicosanoic acid, a bifunctional linker molecule increasingly utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][][3][4]. Understanding its behavior under mass spectrometric conditions is crucial for its characterization, quality control, and for studying its linkage to biomolecules.

Molecular Structure and Properties

This compound (CAS: 683239-16-9) is a long-chain dicarboxylic acid where one carboxylic acid group is protected as a tert-butyl ester[5][6]. This design allows for selective chemical modifications at the free carboxylic acid terminus[6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H46O4 | [1][5] |

| Molecular Weight | 398.6 g/mol | [1][5] |

| Monoisotopic Mass | 398.33960994 Da | [5] |

| IUPAC Name | 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid | [5] |

Predicted Mass Spectrometric Fragmentation

Upon ionization, particularly in negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be readily formed at the free carboxylic acid. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are expected[8]. Collision-induced dissociation (CID) of the parent ion is expected to yield characteristic fragment ions.

A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, or the loss of the entire tert-butoxy (B1229062) group (73 Da)[7][10]. The long alkyl chain can also undergo fragmentation, typically resulting in a series of neutral losses of hydrocarbons.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Ionization Mode |

| 397.3321 ([M-H]⁻) | 341.2694 | C₄H₈ (Isobutylene) | Negative |

| 397.3321 ([M-H]⁻) | 323.2588 | C₄H₁₀O (tert-Butanol) | Negative |

| 399.3474 ([M+H]⁺) | 343.2848 | C₄H₈ (Isobutylene) | Positive |

| 399.3474 ([M+H]⁺) | 325.2742 | C₄H₁₀O (tert-Butanol) | Positive |

| 399.3474 ([M+H]⁺) | 57.0704 | C₄H₉⁺ (tert-Butyl cation) | Positive |

Note: The m/z values are calculated based on the monoisotopic mass.

Below is a diagram illustrating the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation of the deprotonated molecule.

Experimental Protocols

A robust method for the analysis of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

3.1 Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution to prepare working standards for calibration curves and quality controls.

-

Matrix Samples: For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary to remove interfering substances.

3.2 Liquid Chromatography

-

Column: A C18 reversed-phase column is suitable for the separation of this long-chain fatty acid derivative.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a common choice[11].

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Gradient: A representative gradient could be:

-

0-2 min: 20% B

-

2-15 min: ramp to 95% B

-

15-20 min: hold at 95% B

-

20-21 min: return to 20% B

-

21-25 min: re-equilibration

-

3.3 Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.

-

MS1 Scan: A full scan from m/z 100-500 to identify the precursor ion.

-

MS/MS (Product Ion Scan): Fragment the selected precursor ion (e.g., m/z 397.33 in negative mode or 399.35 in positive mode) to obtain the fragmentation pattern.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions (e.g., 397.33 -> 341.27).

Below is a diagram of a typical experimental workflow for the LC-MS/MS analysis.

Caption: A generalized workflow for quantitative analysis.

Application in Signaling Pathways and Drug Development

As a bifunctional linker, this compound plays a crucial role in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) in ADCs, or a target protein binder to an E3 ligase ligand in PROTACs[1][3]. Mass spectrometry is essential for confirming the successful conjugation and for studying the stability of the resulting conjugate.

The diagram below illustrates a conceptual signaling pathway intervention using a PROTAC constructed with a linker derived from this compound.

References

- 1. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 3. This compound | CAS#:683239-16-9 | Chemsrc [chemsrc.com]

- 4. This compound | 683239-16-9 [chemicalbook.com]

- 5. This compound | C24H46O4 | CID 59769800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CAS 683239-16-9 | AxisPharm [axispharm.com]

- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinh.cas.cn [sinh.cas.cn]

- 9. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid

CAS Number: 683239-16-9

This technical guide provides a comprehensive overview of 20-(tert-Butoxy)-20-oxoicosanoic acid, a critical bifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and bioconjugation. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), as well as its use in the synthesis of the notable pharmaceutical, Tirzepatide.

Core Compound Properties

This compound is a long-chain dicarboxylic acid monoester. Its structure features a twenty-carbon aliphatic chain, which imparts significant hydrophobicity, a terminal carboxylic acid group, and a tert-butyl ester at the opposite end. This mono-protection strategy is crucial for its function, allowing for selective, sequential chemical modifications.

A summary of its key quantitative and physical properties is presented below.

| Property | Value |

| CAS Number | 683239-16-9[1][2][3][4][5] |

| Molecular Formula | C₂₄H₄₆O₄[1][2][4] |

| Molecular Weight | 398.62 g/mol [1][2][4] |

| Appearance | White to off-white powder/solid[2][6] |

| Purity | Typically ≥97% or ≥98%[1][4] |

| Solubility | Soluble in DMSO; poor solubility in water but soluble in some organic solvents like alcohols.[2][7] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C or -80°C.[1][4][7][8] Keep in a dark, inert atmosphere.[2] |

| Boiling Point (Predicted) | 496.0 ± 18.0 °C at 760 mmHg[7][9] |

| Density (Predicted) | 0.9 ± 0.1 g/cm³[7][9] |

Synthesis and Characterization

The synthesis of this compound involves the selective mono-esterification of eicosanedioic acid. The tert-butyl group serves as a protecting group that can be removed under acidic conditions, which provides an orthogonal protection strategy in multi-step syntheses.

Experimental Protocol: Synthesis

This protocol outlines a general method for the synthesis of this compound from eicosanedioic acid.

Materials:

-

Eicosanedioic acid

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Acid Chloride Formation: Eicosanedioic acid is suspended in thionyl chloride and heated to reflux (approx. 80°C) for 3 hours to form the diacid chloride. Excess thionyl chloride is subsequently removed under reduced pressure.

-

Mono-esterification: The resulting crude diacid chloride is dissolved in dichloromethane. A solution of tert-butanol (1.1 equivalents) and pyridine (1.05 equivalents) in dichloromethane is added dropwise over 2 hours at room temperature (20°C). The reaction is allowed to proceed for an additional 3 hours.

-

Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure, showing the characteristic peaks for the tert-butyl group, the long methylene (B1212753) chain, and the carboxylic acid proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an invaluable tool in medicinal chemistry and drug development. The free carboxylic acid can be coupled to an amine-containing molecule (e.g., a peptide, antibody, or targeting ligand), while the tert-butyl ester protects the other end. This ester can be deprotected later to reveal a second carboxylic acid for further conjugation.

Role as an ADC and PROTAC Linker

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, this molecule acts as a non-cleavable, long-chain hydrophobic linker.[2][4][10][11] The long aliphatic chain can influence the physicochemical properties of the final conjugate, such as solubility and membrane permeability.

The general workflow for its use as a linker is depicted below.

Experimental Protocol: General Amide Coupling

This protocol describes a general method for coupling the carboxylic acid of this compound to a primary amine on a target molecule.

Materials:

-

This compound

-

Target molecule with a primary amine (e.g., peptide, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or other suitable solvent

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

Conjugation to Amine: In a separate vessel, dissolve the amine-containing target molecule in the appropriate coupling buffer. Add the activated linker solution from step 1 to the target molecule solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

-

Purification: The resulting conjugate is purified from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Key Role in Tirzepatide Synthesis

This compound is a crucial building block in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist.[12] In the synthesis of Tirzepatide, a complex peptide, this linker is attached to the side chain of a lysine (B10760008) residue (Lys20) via a series of coupling steps in a solid-phase peptide synthesis (SPPS) workflow.

The logical relationship of its incorporation is shown below.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3][13]

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory safety procedures, including the use of personal protective equipment, should be strictly followed.

Conclusion

This compound (CAS: 683239-16-9) is a highly versatile and valuable chemical entity in modern pharmaceutical research and development. Its unique structure as a long-chain, mono-protected dicarboxylic acid enables its use as a hydrophobic, non-cleavable linker in the construction of complex bioconjugates. Its demonstrated importance in the synthesis of the blockbuster drug Tirzepatide underscores its significance. This guide provides the core technical information required for its effective handling, synthesis, and application by professionals in the field.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. youtube.com [youtube.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. broadpharm.com [broadpharm.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 10. jpt.com [jpt.com]

- 11. This compound(683239-16-9) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | 683239-16-9 [sigmaaldrich.com]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A Comprehensive Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 20-(tert-Butoxy)-20-oxoicosanoic acid, a critical bifunctional linker used in the development of sophisticated therapeutics. This document details its physicochemical properties, identifies key suppliers, and outlines its applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and as a crucial intermediate in the synthesis of metabolic drugs like Tirzepatide. Detailed experimental protocols and diagrams of relevant biological pathways are provided to support researchers in its practical application.

Physicochemical Properties and Commercial Availability

This compound is a long-chain fatty acid derivative featuring a terminal carboxylic acid and a tert-butyl ester protected carboxylic group at the opposing end. This structure provides a hydrophobic C20 alkyl chain, making it ideal for applications requiring lipid-like characteristics, and allows for orthogonal conjugation strategies.[1]

Several chemical suppliers offer this compound, typically for research and development purposes. Key quantitative data from various suppliers are summarized below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 683239-16-9 | [2][3][4][5] |

| Molecular Formula | C₂₄H₄₆O₄ | [2][3][5] |

| Molecular Weight | ~398.6 g/mol | [2][5][6] |

| Purity | ≥97% to ≥99% | [2][5][7] |

| Appearance | White to off-white solid/powder | [8][9] |

| Storage Conditions | Room temperature, -20°C for long term | [2][4][5] |

| Solubility | Soluble in DMSO | [10] |

| Synonyms | Eicosanedioic acid mono-tert-butyl ester | [6][10] |

Key Suppliers:

-

ChemScene[2]

-

Sigma-Aldrich (Ambeed, Inc.)[3]

-

BroadPharm[5]

-

MedChemExpress[11]

-

BOC Sciences[10]

-

AxisPharm[1]

-

ChemicalBook[4]

Core Applications in Drug Development

The unique bifunctional and hydrophobic nature of this compound makes it a valuable tool in several advanced therapeutic modalities.

-

Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker, covalently attaching a cytotoxic payload to a monoclonal antibody.[5][11][12] The stability of the non-cleavable linker ensures that the cytotoxic drug is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome, which can improve the therapeutic index.[1][7][13]

-

Proteolysis-Targeting Chimeras (PROTACs): In PROTACs, this molecule functions as an aliphatic linker connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[5][12] The length and flexibility of the C20 chain are critical parameters in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for inducing protein degradation.[2][3]

-

Peptide-Based Therapeutics (Tirzepatide): This molecule is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist.[6][14] It forms a fatty acid side chain that is attached to a lysine (B10760008) residue of the peptide.[15] This lipidation enhances the binding to serum albumin, significantly extending the drug's half-life and allowing for less frequent administration.[15]

Experimental Protocols

The following protocols provide detailed methodologies for the activation and conjugation of this compound.

Protocol 1: Activation and Conjugation to Antibody Lysine Residues

This two-step protocol describes the activation of the terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester, followed by its conjugation to the ε-amino groups of lysine residues on a monoclonal antibody.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or size-exclusion chromatography equipment for purification

Methodology:

Step 1: Activation to an NHS Ester

-

Dissolve this compound in anhydrous DMF at a concentration of 100 mM.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. The resulting solution containing the activated NHS ester is used directly in the next step.

Step 2: Conjugation to the Monoclonal Antibody

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS at pH 7.4.

-

Slowly add a 10 to 20-fold molar excess of the activated this compound-NHS ester solution to the mAb solution with gentle stirring. The final concentration of the organic solvent (DMF) should not exceed 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

-

Purify the resulting antibody-linker conjugate by dialysis against PBS or using size-exclusion chromatography to remove unreacted linker and byproducts.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC-HPLC).

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the linker onto a lysine side chain during the Fmoc-based solid-phase synthesis of a peptide, analogous to the synthesis of Tirzepatide.[15][16]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

-

Peptide Chain Elongation: Synthesize the peptide backbone on the Rink Amide resin using standard automated or manual Fmoc-SPPS protocols. At the position where the linker is to be attached (e.g., position 20 in Tirzepatide), incorporate a lysine residue with an orthogonal protecting group on its side chain amine (e.g., Dde or Alloc).

-

Orthogonal Deprotection: Once the full peptide chain is assembled, selectively remove the orthogonal protecting group from the lysine side chain. For example, a Dde group can be removed by treating the resin with 2% hydrazine (B178648) in DMF.

-

Linker Activation: In a separate vessel, pre-activate this compound (4 equivalents relative to the resin loading) with a coupling reagent like HBTU (4 equivalents) and a base like DIPEA (8 equivalents) in DMF.

-

Linker Coupling: Add the activated linker solution to the resin and allow it to react with the deprotected lysine side-chain amine for 2-4 hours at room temperature.

-

Cleavage and Deprotection: After coupling is complete, wash the resin thoroughly. Cleave the peptide from the resin and remove all remaining protecting groups (including the tert-butyl ester on the linker) using a strong acid cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Relevant Signaling Pathways

The linker itself is not biologically active; it enables the function of the therapeutic molecule it is part of. The following diagrams illustrate the key signaling pathways associated with therapeutics that utilize this linker.

GIP and GLP-1 Receptor Signaling Pathway

Tirzepatide, which incorporates a C20 fatty acid moiety derived from this linker, is a dual agonist for the Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) receptors.[6] Activation of these receptors on pancreatic beta cells leads to enhanced glucose-dependent insulin (B600854) secretion.[6][14]

Caption: GIP and GLP-1 receptor signaling cascade initiated by Tirzepatide.

PROTAC-Mediated Protein Degradation

As a linker in a PROTAC, this compound connects the target-binding and E3 ligase-binding moieties, facilitating the formation of a ternary complex. This complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 7. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ptf23.scg.ch [ptf23.scg.ch]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 13. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. CN116120403A - Method for preparing Tirzepatide through solid phase - Google Patents [patents.google.com]

An In-depth Technical Safety Guide for 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 20-(tert-Butoxy)-20-oxoicosanoic acid (CAS No. 683239-16-9). The information is compiled from multiple sources to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound. This document is intended to supplement, not replace, a formal Safety Data Sheet (SDS) provided by the manufacturer.

Chemical Identification and Physical Properties

This compound is a bifunctional fatty acid derivative utilized in bioconjugation and drug delivery research, notably as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its long C20 alkyl chain imparts significant hydrophobicity.[4]

| Identifier | Value |

| IUPAC Name | 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid[5] |

| CAS Number | 683239-16-9[5][6] |

| Molecular Formula | C₂₄H₄₆O₄[1][5][6] |

| Molecular Weight | 398.62 g/mol [2][6] |

| Physical Form | Solid[7] |

| Purity | ≥95% to ≥98% (Varies by supplier)[1][4][6] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.[5][8]

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[5][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[5][8] |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[5][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

GHS Pictogram:

ngcontent-ng-c4139270029="" class="ng-star-inserted">

Signal Word: Warning

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

| Procedure | Recommendations |

| Handling | Use in a well-ventilated area or outdoors.[8] Wear appropriate protective gloves and clothing.[8] Avoid breathing dust and fumes.[8] Do not eat, drink, or smoke when using this product.[8] Wash all exposed body areas thoroughly after handling.[8] |

| Storage | Store at temperatures ranging from -20°C to 4°C.[1][3][4][6] Keep in a dark place under an inert atmosphere. Keep containers securely sealed when not in use.[8] |

| Incompatible Materials | Information not available. |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control | Specification |

| Engineering Controls | Use only in a well-ventilated area, such as a fume hood, to remove hazards or place a barrier between the worker and the hazard.[8] |

| Eye/Face Protection | Wear safety glasses with side-shields.[8] |

| Skin Protection | Wear impervious protective gloves and clothing.[8] |

| Respiratory Protection | If dust is generated, use a dust respirator.[8] |

First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[9] Seek medical help.[9] |

| Fire | The substance is non-combustible.[8] Use extinguishing media suitable for the surrounding area.[8] Alert the fire brigade and inform them of the location and nature of the hazard.[8] |

| Spill | Clean up all spills immediately.[8] Avoid generating dust.[8] Use dry clean-up procedures and place spilled material in a clean, dry, sealable, and labeled container for disposal.[8] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions are known.

-

Conditions to Avoid: Avoid generating dust.[8]

-

Incompatible Materials: No specific data is available.

-

Hazardous Decomposition Products: No specific data is available.

Toxicological and Ecotoxicological Information

Disposal Considerations

Dispose of contents and container in accordance with applicable local, regional, and national laws and regulations.[9]

Visualized Workflow: Hazard Response Protocol

The following diagram outlines the logical workflow for responding to a potential exposure or spill event involving this compound.

Caption: Hazard Response Workflow for this compound.

References

- 1. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 2. This compound | 683239-16-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, CAS 683239-16-9 | AxisPharm [axispharm.com]

- 5. This compound | C24H46O4 | CID 59769800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS 683239-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

solubility of 20-(tert-Butoxy)-20-oxoicosanoic acid in organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 20-(tert-Butoxy)-20-oxoicosanoic acid (CAS: 683239-16-9), a bifunctional linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Understanding its solubility is critical for reaction setup, purification, formulation, and analytical characterization.

Overview of Solubility Profile

This compound is an amphiphilic molecule, featuring a long, non-polar C20 alkyl chain which imparts significant hydrophobicity.[] This is countered by a polar carboxylic acid group at one terminus and a tert-butyl ester at the other. This structure dictates its solubility, generally following the "like dissolves like" principle, where it exhibits greater solubility in organic solvents and poor solubility in aqueous solutions.[2]

Solubility Data

Specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The information available is a combination of qualitative assessments from commercial suppliers and a single quantitative data point for a common stock solution solvent.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Type | Solubility | Source / Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (125.43 mM) | MedChemExpress[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Echemi[4] |

| Methanol | Polar Protic | Soluble | Echemi[4] |

| Alcohol Solvents (General) | Polar Protic | Some Solubility | ChemicalBook[2] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Echemi[4] |

| Chloroform | Non-Polar | Very Slightly Soluble | Echemi[4] |

| Water | Polar Protic | Practically Insoluble | Echemi[4] |

Note: Qualitative terms such as "Very Soluble" and "Sparingly Soluble" are as reported by the source and are not based on standardized quantitative measurements.

Based on its structure as a long-chain fatty acid ester, a predicted solubility trend in other common laboratory solvents can be inferred. Non-polar solvents like hexane (B92381) and toluene (B28343) are likely to be effective, while highly polar solvents, especially water, are poor choices.

General Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the isothermal equilibrium shake-flask method is the gold-standard.[5][6] The following protocol outlines a general procedure adaptable for various organic solvents.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD/CAD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard preparation.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., >1 hour) to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration is determined by comparing the analytical response to a calibration curve prepared from known standards of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

References

A Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-(tert-Butoxy)-20-oxoicosanoic acid is a long-chain, bifunctional organic molecule that has emerged as a critical component in modern pharmaceutical development. Its structure, featuring a terminal carboxylic acid and a tert-butyl ester-protected carboxylic acid at the opposite end of a twenty-carbon chain, makes it an ideal linker for various applications.[1] This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a particular focus on its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as its use as a key intermediate in the synthesis of peptide-based therapeutics like Tirzepatide.[2][3]

Introduction

This compound, also known as eicosanedioic acid mono-tert-butyl ester, is a fatty acid derivative with a molecular formula of C24H46O4 and a molecular weight of 398.62 g/mol .[4] The molecule's long aliphatic chain imparts significant hydrophobicity, making it suitable for applications requiring interaction with lipid membranes or serving as a lipophilic spacer.[5] The presence of a free carboxylic acid and a protected carboxylic acid allows for sequential, controlled conjugation to other molecules, a process known as orthogonal functionalization.[1] This property is highly valued in the construction of complex biomolecules where precise control over the assembly process is paramount.

The primary application of this compound is as a linker molecule.[4][6][7] In the context of ADCs, it serves to connect a potent cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to cancer cells.[2][8] For PROTACs, it links a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[2][8] Furthermore, it is a crucial intermediate in the synthesis of acylated peptides, such as the dual GIP and GLP-1 receptor agonist Tirzepatide, where it is used to attach a fatty acid moiety to an amino acid side chain to extend the drug's half-life.[3][9]

Chemical Properties and Synthesis

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H46O4 | [4] |

| Molecular Weight | 398.62 g/mol | [4] |

| CAS Number | 683239-16-9 | [4] |

| Appearance | White to off-white powder | Generic |

| Solubility | Poor in water, soluble in organic solvents like alcohols | Generic |

| Storage | -20°C for long-term storage | [2][4] |

Synthesis of this compound

The synthesis of mono-protected long-chain dicarboxylic acids like this compound can be challenging due to the potential for the formation of the diester byproduct.[10] One established method involves the selective esterification of eicosanedioic acid.

This protocol is a representative example based on general synthetic principles and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eicosanedioic acid in a suitable organic solvent such as toluene.

-

Esterification: Add N,N-dimethylformamide di-tert-butyl acetal (B89532) to the solution. The reaction is typically heated to an elevated temperature (e.g., 80-110°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material and the formation of the mono-ester.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate (B1210297) and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted N,N-dimethylformamide di-tert-butyl acetal and its byproducts, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield pure this compound.

-

Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

Intermediate in the Synthesis of Tirzepatide

This compound is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes.[3] In this context, the linker is further functionalized and then coupled to the side chain of a lysine (B10760008) residue in the peptide sequence.

This protocol is a generalized representation based on patent literature and illustrates the key steps.[9][11]

-

Activation of the Linker: this compound is first activated to facilitate its coupling to an amino group. This can be achieved by converting the free carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like diisopropylethylamine (DIPEA).

-

Peptide Synthesis: The peptide backbone of Tirzepatide is synthesized on a solid-phase resin using standard Fmoc/t-Bu chemistry. The lysine residue intended for acylation has its side-chain protecting group removed selectively.

-

Coupling Reaction: The activated this compound derivative is then reacted with the deprotected lysine side chain of the resin-bound peptide. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF).

-

Cleavage and Deprotection: After the coupling is complete, the peptide is cleaved from the resin, and all protecting groups (including the tert-butyl ester on the fatty acid moiety) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude acylated peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Linker for Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in the stability and efficacy of the conjugate. This compound is used as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody has been degraded in the lysosome.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The long alkyl chain of this compound provides a flexible and hydrophobic spacer.

Quantitative Data

Publicly available quantitative data for specific derivatives of this compound is limited. The following tables are provided as a template for researchers to populate with their own data.

In Vitro Cytotoxicity of ADC Derivatives

| ADC Construct | Target Cell Line | IC50 (nM) | Reference |

| ADC-X | Cell Line A | Data Not Available | - |

| ADC-Y | Cell Line B | Data Not Available | - |

In Vivo Efficacy of ADC Derivatives

| ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |

| ADC-X | Model A | Data Not Available | - |

| ADC-Y | Model B | Data Not Available | - |

PROTAC Derivative Degradation Efficacy

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-A | Protein X | Cell Line C | Data Not Available | Data Not Available | - |

| PROTAC-B | Protein Y | Cell Line D | Data Not Available | Data Not Available | - |

Conclusion

This compound is a versatile and valuable tool in modern drug development. Its bifunctional nature and long hydrophobic chain make it an effective linker for creating complex and targeted therapeutics such as ADCs and PROTACs. Its role as a key intermediate in the synthesis of important metabolic drugs like Tirzepatide further underscores its significance. While detailed public data on a wide range of its derivatives is scarce, the fundamental principles of its application are well-established. This guide provides a foundational understanding for researchers and scientists working to leverage the unique properties of this molecule in the development of next-generation therapies. Further research and publication of quantitative data will undoubtedly expand the utility and understanding of this important chemical entity.

References

- 1. US20220135639A1 - Process for preparing a gip/glp1 dual agonist - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apicule.com [apicule.com]

- 4. This compound, 683239-16-9 | BroadPharm [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. US20240150425A1 - Gip and glp-1 dual receptor agonist, pharmaceutical composition, and use - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | CAS#:683239-16-9 | Chemsrc [chemsrc.com]

- 9. EP4436991A1 - Process for the preparation of tirzepatide or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. CN110903355A - Preparation method of Tirzepatide - Google Patents [patents.google.com]

The Versatile Role of 20-(tert-Butoxy)-20-oxoicosanoic Acid in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 20-(tert-Butoxy)-20-oxoicosanoic acid, a long-chain fatty acid derivative, is emerging as a critical component in the development of sophisticated therapeutic modalities. Its unique bifunctional nature, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, combined with a twenty-carbon aliphatic chain, offers a versatile platform for conjugation and drug delivery. This technical guide explores the core research applications of this molecule, focusing on its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and as a key intermediate in the synthesis of the dual GIP and GLP-1 receptor agonist, Tirzepatide.

Core Properties and Specifications

This compound is a white to off-white solid powder. Its long hydrophobic alkyl chain is a key feature, influencing the physicochemical properties of the conjugates it forms.[]

| Property | Value | Reference |

| CAS Number | 683239-16-9 | [2][3] |

| Molecular Formula | C24H46O4 | [3] |

| Molecular Weight | 398.62 g/mol | [] |

| Purity | ≥ 98% | [] |

| Solubility | Soluble in DMSO | [] |

| Storage | 0-4 °C (short term), -20°C (long term) | [] |

Application 1: Non-cleavable Linker in Antibody-Drug Conjugates (ADCs)

The long alkyl chain of this compound makes it an attractive non-cleavable linker for ADCs.[] In this context, one end of the linker is conjugated to a cytotoxic payload, while the other end is attached to a monoclonal antibody. The hydrophobic nature of the linker can enhance the interaction of the ADC with the cell membrane, potentially facilitating its internalization.

Experimental Workflow: ADC Synthesis

The synthesis of an ADC using this compound as a linker generally follows a multi-step process. The following diagram illustrates a representative workflow.

References

An In-depth Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 20-(tert-Butoxy)-20-oxoicosanoic acid, a key intermediate in modern pharmaceutical development.

Introduction and History